Cas no 2229340-32-1 (2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole)

2-Chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole is a specialized heterocyclic compound featuring a chloro-substituted thiazole core fused with a methyloxirane moiety. This structure imparts reactivity useful in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of both the thiazole ring and the epoxide group offers versatile functionalization opportunities, enabling selective modifications for targeted applications. Its stability under controlled conditions makes it suitable for further derivatization or as an intermediate in multi-step syntheses. The compound’s unique scaffold may also contribute to biological activity, though specific applications depend on downstream processing. Handling requires standard precautions for reactive epoxides and halogenated heterocycles.
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole structure
2229340-32-1 structure
商品名:2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
CAS番号:2229340-32-1
MF:C6H6ClNOS
メガワット:175.635939121246
CID:6526947
PubChem ID:165683263

2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
    • 2229340-32-1
    • EN300-1994771
    • インチ: 1S/C6H6ClNOS/c1-6(3-9-6)4-2-8-5(7)10-4/h2H,3H2,1H3
    • InChIKey: GPWRLNAJZJXLBN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC=C(C2(C)CO2)S1

計算された属性

  • せいみつぶんしりょう: 174.9858627g/mol
  • どういたいしつりょう: 174.9858627g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 53.7Ų

2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1994771-10.0g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
10g
$5528.0 2023-06-01
Enamine
EN300-1994771-5g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
5g
$3728.0 2023-09-16
Enamine
EN300-1994771-10g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
10g
$5528.0 2023-09-16
Enamine
EN300-1994771-0.1g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
0.1g
$1131.0 2023-09-16
Enamine
EN300-1994771-5.0g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
5g
$3728.0 2023-06-01
Enamine
EN300-1994771-0.25g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
0.25g
$1183.0 2023-09-16
Enamine
EN300-1994771-1.0g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
1g
$1286.0 2023-06-01
Enamine
EN300-1994771-0.05g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
0.05g
$1080.0 2023-09-16
Enamine
EN300-1994771-2.5g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
2.5g
$2520.0 2023-09-16
Enamine
EN300-1994771-0.5g
2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole
2229340-32-1
0.5g
$1234.0 2023-09-16

2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole 関連文献

2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazoleに関する追加情報

Introduction to 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole (CAS No: 2229340-32-1)

2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole, identified by the Chemical Abstracts Service Number (CAS No) 2229340-32-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a scaffold widely recognized for its biological activity and utility in drug development. The structural features of 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole, particularly the presence of a chloro substituent and an oxirane ring, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.

The molecular structure of this compound consists of a thiazole core, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. The chloro group at the 2-position and the 2-methyloxiran-2-yl moiety at the 5-position introduce functional diversity, making it a valuable intermediate in the synthesis of more complex molecules. The oxirane ring, also known as an epoxide, is a reactive site that can undergo various chemical transformations, including nucleophilic opening, which is a common strategy in drug discovery.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole has been studied for its potential as a building block in the synthesis of novel therapeutic agents. Its unique structural features make it a versatile precursor for further functionalization, allowing chemists to explore new pharmacophores and drug candidates.

One of the most compelling aspects of 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole is its role in the development of small-molecule inhibitors. Thiazole derivatives have shown promise in targeting various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that certain thiazole-based compounds can modulate kinases and other signaling proteins, which are critical in cancer biology. The presence of the chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.

The oxirane ring in 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole adds an additional layer of reactivity. Epoxides are known for their ability to undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This property makes it an excellent candidate for constructing more complex molecules through convergent synthesis strategies. For example, the nucleophilic opening of the oxirane ring can be used to introduce various functional groups at specific positions on the thiazole core, thereby tailoring the biological activity of the resulting compounds.

Recent advancements in computational chemistry have also contributed to the study of 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole. Molecular modeling techniques allow researchers to predict binding affinities and interactions between this compound and biological targets. These predictions are crucial for rational drug design and can accelerate the discovery process by identifying promising candidates for further experimental validation. Additionally, virtual screening methods have been employed to identify potential lead compounds derived from 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole, highlighting its importance in high-throughput screening campaigns.

The synthesis of 2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include cyclization reactions to form the thiazole ring followed by functional group transformations such as chlorination and epoxidation. The use of advanced catalytic systems has improved the efficiency of these reactions, making them more sustainable and scalable for industrial applications.

In conclusion, 2229340_32_1 plays a significant role in modern pharmaceutical research due to its structural versatility and potential biological activities. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for thiazole derivatives, 2229340_32_1 will likely remain at the forefront of drug discovery efforts.

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